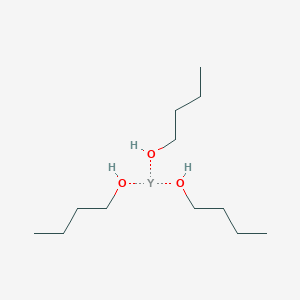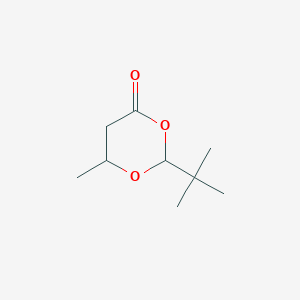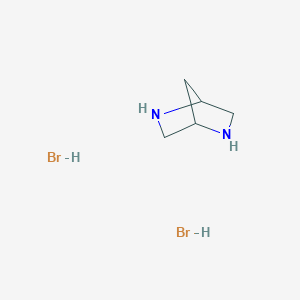
Solución de butoxido de itrio(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butan-1-ol;yttrium is a chemical compound with the formula Y(OC4H9)3. It is typically available as a 0.5 M solution in toluene and is known for its high purity, often exceeding 99.9% trace metals basis . This compound is used as a precursor in various applications, particularly in the synthesis of advanced materials and as a catalyst in chemical reactions .
Aplicaciones Científicas De Investigación
Butan-1-ol;yttrium has a wide range of scientific research applications:
Biology: Employed in the preparation of yttrium-based nanoparticles for biological imaging and drug delivery.
Medicine: Utilized in the development of yttrium-based radiopharmaceuticals for cancer treatment.
Industry: Applied in the production of advanced ceramics, coatings, and solid oxide fuel cells.
Mecanismo De Acción
Target of Action
Yttrium(III) butoxide solution is primarily used as a precursor to composite film electrodes for solid oxide fuel cells . The primary target of this compound is the fuel cell electrode , where it plays a crucial role in the generation of electricity.
Result of Action
The result of Yttrium(III) butoxide solution’s action is the formation of a composite film electrode in solid oxide fuel cells . This electrode facilitates the flow of electricity, enabling the fuel cell to generate power.
Métodos De Preparación
Yttrium(III) butoxide can be synthesized through several methods. One common approach involves the reaction of yttrium chloride with butanol in the presence of a base, such as sodium or potassium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified by distillation . Industrial production methods often involve similar processes but on a larger scale, with additional steps for purification and quality control to ensure the high purity required for specific applications .
Análisis De Reacciones Químicas
Yttrium(III) butoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form yttrium hydroxide and butanol.
Alcoholysis: Reacts with other alcohols to exchange the butoxide groups.
Oxidation: Can be oxidized to form yttrium oxide.
Coordination Reactions: Forms complexes with various ligands, which can be used in catalysis.
Common reagents used in these reactions include water, alcohols, and oxidizing agents. The major products formed depend on the specific reaction conditions but often include yttrium hydroxide, yttrium oxide, and various yttrium complexes .
Comparación Con Compuestos Similares
Yttrium(III) butoxide can be compared with other yttrium alkoxides, such as yttrium(III) isopropoxide and yttrium(III) ethoxide. While these compounds share similar reactivity and applications, yttrium(III) butoxide is often preferred for its solubility in organic solvents and its ability to form stable solutions . Other similar compounds include yttrium(III) acetate and yttrium(III) nitrate, which are used in different contexts depending on the desired properties and reactivity .
Propiedades
Número CAS |
111941-71-0 |
|---|---|
Fórmula molecular |
C12H30O3Y |
Peso molecular |
311.27 g/mol |
Nombre IUPAC |
butan-1-ol;yttrium |
InChI |
InChI=1S/3C4H10O.Y/c3*1-2-3-4-5;/h3*5H,2-4H2,1H3; |
Clave InChI |
DFOMPYFFBAELGP-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.[Y] |
SMILES canónico |
CCCCO.CCCCO.CCCCO.[Y] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1141565.png)





![2-Amino-3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]propanoic acid](/img/structure/B1141580.png)
![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)
![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/structure/B1141583.png)
